Piperidine-3-carbothioamide
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Overview
Description
Piperidine-3-carbothioamide is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of a carbothioamide group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of piperidine-3-carboxylic acid with thionyl chloride to form piperidine-3-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidine-3-carboxamide.
Reduction: Reduction reactions can convert this compound to piperidine-3-carboxamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Piperidine-3-carboxamide
Reduction: Piperidine-3-carboxamide
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biology: Piperidine-3-carbothioamide derivatives have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of piperidine-3-carbothioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Studies have shown that this compound derivatives can modulate signaling pathways such as the NF-κB and PI3K/Akt pathways, which are crucial in cancer and inflammatory diseases .
Comparison with Similar Compounds
Piperidine-3-carbothioamide can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxamide: Similar in structure but lacks the thiocarbamoyl group.
Piperidine-4-carboxamide: Differing in the position of the functional group on the piperidine ring.
Piperidine-3-carboxylic acid: Precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it valuable in drug design and other applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including medicinal chemistry, biology, and industry. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. Ongoing research continues to explore its full range of applications and mechanisms of action.
Properties
IUPAC Name |
piperidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQQPWMQPZQNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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